
7-Octadienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Octadienoic acid is a versatile chemical compound with the molecular formula C8H12O2 It is an unsaturated fatty acid characterized by the presence of two double bonds in its carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 7-Octadienoic acid can be synthesized through various methods. One common approach involves the selective oxidation of precursor compounds such as geraniol or nerol. This process typically involves a two-step oxidation using reagents like peroxyacetic acid . Another method includes the microbial production of hydroxy fatty acids from unsaturated fatty acids using strains of Pseudomonas aeruginosa .
Industrial Production Methods: Industrial production of this compound often relies on microbial fermentation processes. For instance, Pseudomonas aeruginosa strains can convert ricinoleic acid into hydroxy fatty acids under optimized conditions of pH, temperature, and nutrient availability . These methods are advantageous due to their efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Octadienoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxy fatty acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated fatty acids.
Substitution: The double bonds in this compound can participate in substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Peroxyacetic acid is commonly used for selective oxidation.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical for reducing double bonds.
Substitution: Halogenation reagents such as bromine can be used for substitution reactions at the double bonds.
Major Products Formed:
Oxidation: Hydroxy fatty acids and other oxidized derivatives.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
7-Octadienoic acid finds applications in various scientific fields:
Chemistry: It is used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Some derivatives of this compound have shown potential as anti-inflammatory and anticancer agents.
Wirkmechanismus
The mechanism of action of 7-Octadienoic acid and its derivatives involves interactions with various molecular targets and pathways. For instance, its antimicrobial properties are attributed to the disruption of bacterial cell membranes, leading to cell lysis . In anti-inflammatory applications, the compound may inhibit specific enzymes involved in the inflammatory response.
Vergleich Mit ähnlichen Verbindungen
Geranic Acid: A double bond isomer of 7-Octadienoic acid with similar chemical properties.
Crepenynic Acid: An acetylenic fatty acid with similar biological activities.
Octadienoic Acid: Another unsaturated fatty acid with comparable chemical reactivity.
Uniqueness: this compound is unique due to its specific double bond configuration, which imparts distinct chemical reactivity and biological activities. Its ability to undergo selective oxidation and reduction reactions makes it a valuable compound in synthetic chemistry and industrial applications.
Eigenschaften
IUPAC Name |
(4E)-octa-4,7-dienoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h2,4-5H,1,3,6-7H2,(H,9,10)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANMCTRTXMRTRY-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC=CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC/C=C/CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are some examples of naturally occurring 7-octadienoic acid derivatives and where are they found?
A1: Several this compound derivatives have been isolated from various plant sources:
- (2E)-2,6-dimethyl-6-hydroxy-2,this compound (menthiafolic acid) and its glycosides: Found in the pods of Acacia concinna [].
- (2E)-6-hydroxy-2-hydroxymethyl-6-methyl-2,this compound and its glycosides: Also identified in the pods of Acacia concinna [].
- (6S)-2-trans-6-α-L-arabinopyranosyloxy-2,6-dimethyl-2,this compound and (6S)-2-trans-2,6-dimethyl-6-[3-O-(β-D-glucopyranosyl)-4-O-(2-methylbutyroyl)-α-L-arabino-pyranosyloxy]-2,this compound: Isolated from the fruits of Gymnocladus chinensis [].
- 2,7-dimethyl-4-hydroxy-5(E),this compound lactone (marmelo lactone A and B): Identified as the main flavor components in quince fruit (Cydonia oblonga Mill.) [].
Q2: How were the structures of these naturally occurring this compound derivatives elucidated?
A2: Researchers primarily relied on spectroscopic methods to determine the structures of these compounds. These methods included:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about the carbon and hydrogen framework of the molecule, including stereochemical details [, , ].
- Mass Spectrometry (MS): Helps determine the molecular weight and fragmentation patterns, providing clues about the structure [].
- Infrared (IR) Spectroscopy: Offers information about the functional groups present in the molecule [].
Q3: What is significant about the discovery of marmelo lactone A and B?
A3: Marmelo lactone A and B, identified as the 2,4-trans and 2,4-cis stereoisomers of 2,7-dimethyl-4-hydroxy-5(E),this compound lactone, are significant because they are the main contributors to the characteristic aroma of quince fruit []. These lactones were isolated and characterized from a natural source for the first time, contributing to our understanding of flavor compounds in fruits.
Q4: Were there any synthetic approaches explored for these this compound derivatives?
A4: Yes, researchers investigated the synthesis of (+)-marmelo lactone A and B to confirm their absolute configurations. The synthesis started from erythro and threo-γ-methyl-L-glutamic acid, utilizing reactions that retained the stereochemistry at each step []. This successful synthesis confirmed the structures and absolute configurations of these important flavor molecules.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2777690.png)
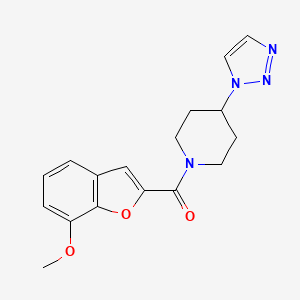
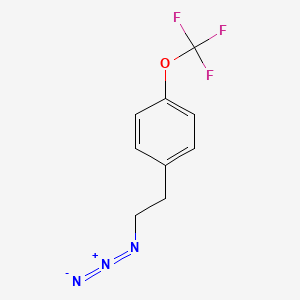

![3-tert-butyl-1-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]urea](/img/structure/B2777696.png)
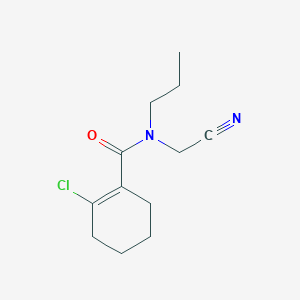
![N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}thiophene-2-carboxamide](/img/structure/B2777698.png)
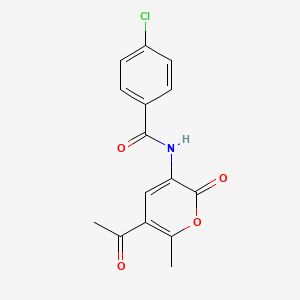
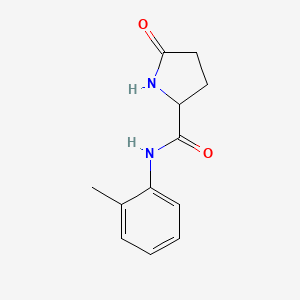
![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2777701.png)
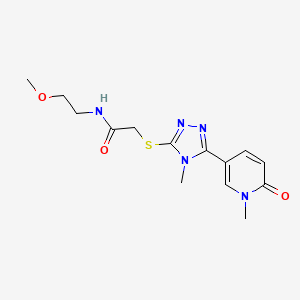
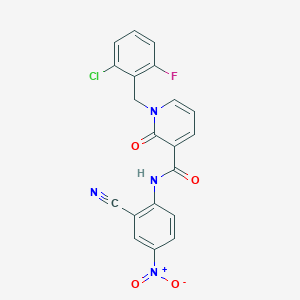
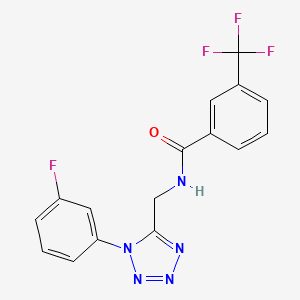
![1,3-di-m-tolyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2777711.png)
